

Comparative Analysis of L1BC8 Microarray and qPCR Data

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Compound of Interest

Compound Name: L1BC8
Cat. No.: B15602694

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Quantitative Polymerase Chain Reaction (qPCR) is the gold standard for validating gene expression data obtained from microarray analyses. The following table summarizes the fold-change in gene expression for a selection of genes as determined by the **L1BC8** microarray and subsequently validated by qPCR. The data demonstrates a high concordance between the two techniques, reinforcing the reliability of the microarray results.

| Gene | Microarray Fold-Change | qPCR Fold-Change |
|--------|------------------------|------------------|
| Gene A | 4.5 | 4.2 |
| Gene B | -2.8 | -3.1 |
| Gene C | 8.1 | 7.5 |
| Gene D | 1.5 | 1.7 |
| Gene E | -5.2 | -4.9 |

Experimental Protocols

A detailed methodology is essential for reproducible and reliable validation of microarray data.

RNA Extraction and Quantification

Total RNA was extracted from cell lysates or tissue samples using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The concentration and purity of the extracted RNA were determined using a NanoDrop spectrophotometer (Thermo Fisher Scientific), with an A260/A280 ratio between 1.8 and 2.0 considered acceptable. RNA integrity was further assessed using the Agilent 2100 Bioanalyzer (Agilent Technologies).

L1BC8 Microarray Analysis

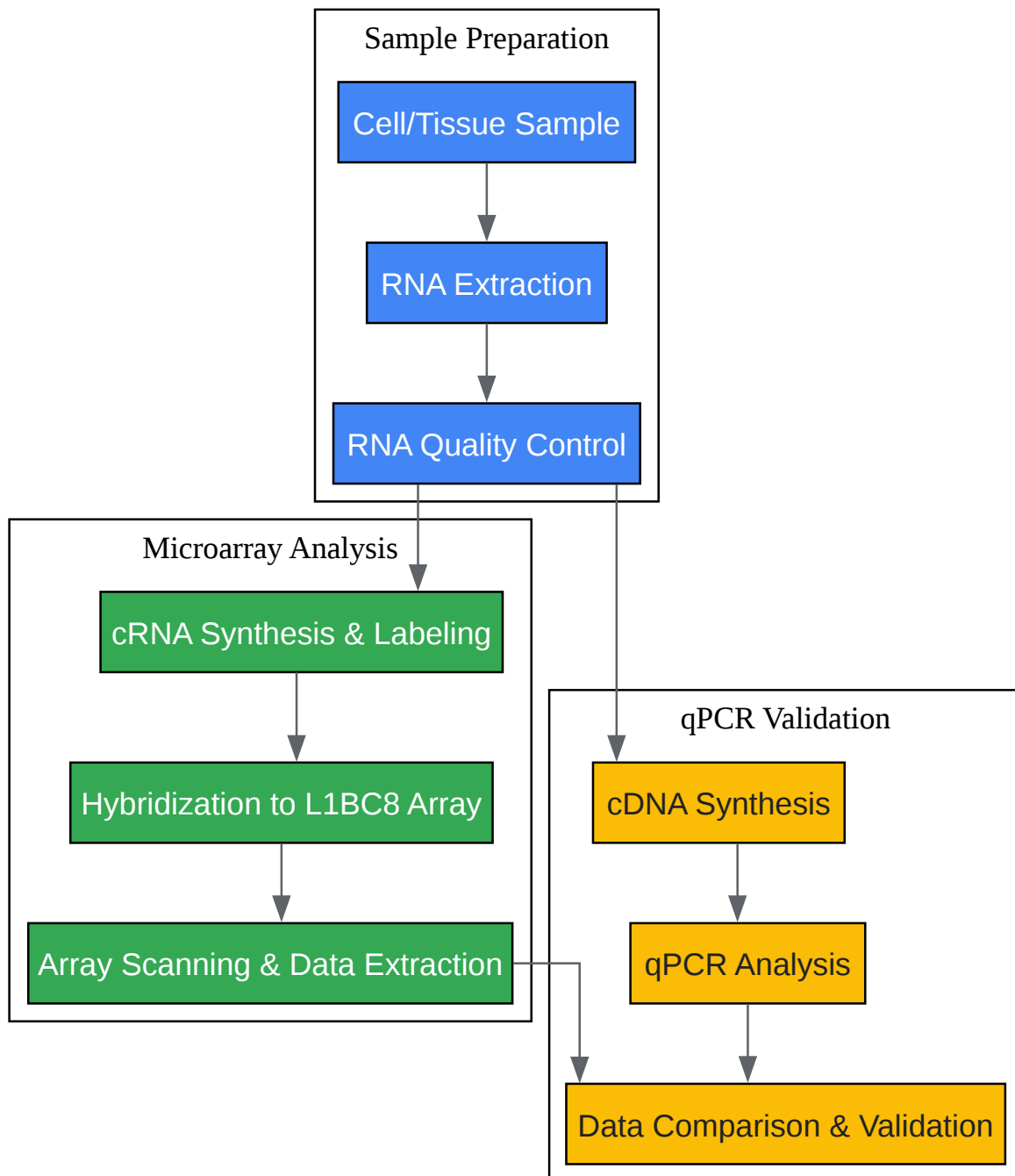
For the microarray analysis, 100 ng of total RNA was used for complementary RNA (cRNA) synthesis and labeling with Cy3 using the Low Input Quick Amp Labeling Kit (Agilent Technologies). The labeled cRNA was then hybridized to the **L1BC8** microarray slides. After washing, the arrays were scanned using an Agilent Microarray Scanner, and the data was extracted and normalized using Feature Extraction software.

Quantitative PCR (qPCR) Validation

First-strand cDNA was synthesized from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems). qPCR was performed using the TaqMan Gene Expression Master Mix and specific TaqMan Gene Expression Assays (Applied Biosystems) for the selected genes. The reactions were run on a 7900HT Fast Real-Time PCR System (Applied Biosystems). The relative gene expression was calculated using the $2^{-\Delta\Delta C_t}$ method, with GAPDH serving as the endogenous control.

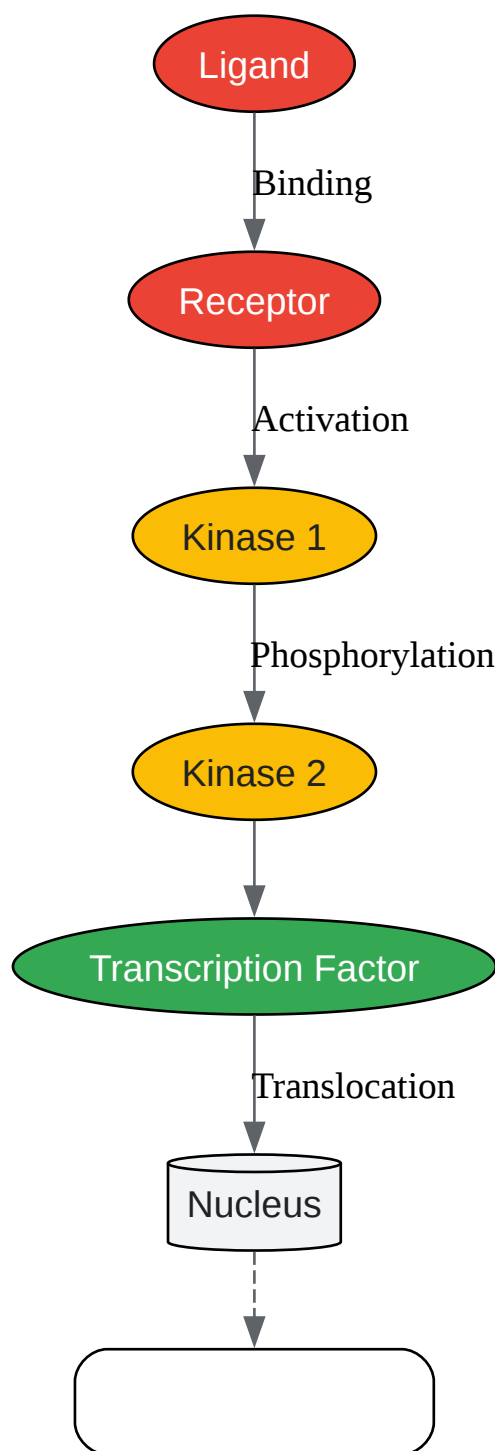
Visualizing the Workflow and a Relevant Pathway

The following diagrams illustrate the experimental workflow for validating microarray data with qPCR and a representative signaling pathway that can be analyzed using this approach.



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Caption: Workflow for **L1BC8** microarray data validation with qPCR.



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Caption: A representative cell signaling pathway leading to gene expression changes.

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